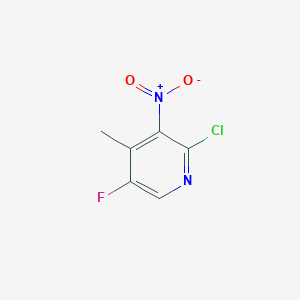

2-Chloro-5-fluoro-4-methyl-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-4-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAURUOPOPAEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652055 | |

| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-51-0 | |

| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine: A Technical Guide for Advanced Drug Discovery

Introduction: The Architectural Significance of a Polysubstituted Pyridine

In the landscape of modern medicinal chemistry and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of biological interactions have rendered it a privileged structure. Within this vast chemical space, 2-Chloro-5-fluoro-4-methyl-3-nitropyridine, identified by its CAS number 1003711-51-0 , emerges as a highly functionalized and synthetically versatile intermediate. This guide provides an in-depth technical overview of its synthesis, reactivity, and strategic application for researchers, scientists, and professionals in drug development. The specific arrangement of its substituents—a chloro group at the 2-position, a nitro group at the 3-position, a methyl group at the 4-position, and a fluoro group at the 5-position—creates a molecule with a distinct and exploitable reactivity profile, making it a valuable building block for complex molecular architectures.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis and development. The key data for this compound are summarized below.

| Property | Value |

| CAS Number | 1003711-51-0 |

| Molecular Formula | C₆H₄ClFN₂O₂ |

| Molecular Weight | 190.56 g/mol |

| Appearance | Typically a solid, color may vary |

| Purity | ≥98% (as commonly supplied) |

Core Synthesis Strategy: A Multi-step Approach to a Highly Functionalized Scaffold

A plausible and efficient synthetic route would commence with a suitable 4-methylpyridine derivative, proceeding through nitration, hydroxylation (or direct chlorination), and fluorination. The causality behind this sequence is rooted in the directing effects of the substituents and the reactivity of the pyridine ring.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a composite methodology derived from the synthesis of structurally related compounds and represents a robust approach to obtaining the target molecule.

Step 1: Nitration of 2-Amino-4-methylpyridine

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

-

Cool the acid in an ice bath to 5-10°C.

-

Slowly add 2-amino-4-methylpyridine with vigorous stirring, ensuring the temperature is maintained.

-

Once dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, warm the reaction mixture to approximately 60°C and maintain for several hours until gas evolution ceases.[1]

-

Pour the reaction mixture onto ice and neutralize with an ammonia solution to precipitate the nitrated product, which will likely be a mixture of isomers.

Step 2: Diazotization and Hydrolysis to 2-Hydroxy-4-methyl-5-nitropyridine

-

Dissolve the crude nitrated product from Step 1 in dilute sulfuric acid and filter.

-

Cool the filtrate to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite dropwise, maintaining the low temperature.[1]

-

Continue stirring for approximately 30 minutes after the addition is complete.

-

The resulting 2-hydroxy-4-methyl-5-nitropyridine can then be isolated.

Step 3: Chlorination to 2-Chloro-4-methyl-5-nitropyridine

-

To the 2-hydroxy-4-methyl-5-nitropyridine, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2]

-

The reaction is typically heated to reflux for several hours.

-

After the reaction is complete, excess chlorinating agent is removed by distillation under reduced pressure.

-

The residue is then carefully poured into ice water to precipitate the chlorinated product.[1][2]

-

The solid is collected by filtration and can be purified by recrystallization.

Step 4: Fluorination to this compound The introduction of the fluorine atom at the 5-position is a critical step. One common method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. An alternative, and often more industrially scalable method, is a halogen exchange (Halex) reaction if a suitable precursor with a different halogen at the 5-position is available. Given the structure, a more likely route would involve starting with a precursor that already contains the fluorine atom or can be selectively fluorinated.

Chemical Reactivity and Mechanistic Insights: The Role of Substituents

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) . The pyridine nitrogen, along with the strongly electron-withdrawing nitro group, significantly activates the ring towards nucleophilic attack. The chloro group at the 2-position is an excellent leaving group in such reactions.

The presence of the fluorine atom at the 5-position and the methyl group at the 4-position also modulates the reactivity:

-

Fluorine: As a moderately electron-withdrawing group, it further activates the ring towards nucleophilic attack.

-

Methyl Group: As an electron-donating group, it slightly deactivates the ring but can also influence the regioselectivity of reactions.

The primary site of nucleophilic attack will be the carbon atom bearing the chloro group (C2), leading to the displacement of the chloride ion.

Caption: Generalized mechanism for nucleophilic aromatic substitution on the pyridine ring.

This predictable reactivity makes the molecule an ideal scaffold for introducing a wide variety of functional groups at the 2-position, which is a common strategy in the synthesis of bioactive molecules.[4]

Applications in Drug Discovery and Development

Halogenated and nitrated pyridines are crucial intermediates in the pharmaceutical and agrochemical industries.[4] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic or biological activity.

The strategic placement of its functional groups allows for a range of subsequent chemical transformations:

-

Displacement of the Chloro Group: As discussed, this is the primary mode of reactivity, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to build molecular diversity.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This newly formed amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization, opening up a vast array of synthetic possibilities.[4]

While specific drugs derived directly from this intermediate are not prominently disclosed in public literature, its structural motifs are present in numerous patented compounds, highlighting its role in the exploration of new chemical entities.

Safety, Handling, and Storage

As a halogenated nitropyridine, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Key Safety Considerations:

-

Toxicity: While specific toxicity data is limited, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled. Assume this compound has a similar toxicity profile.

-

Irritation: It is likely to be a skin and eye irritant.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of exposure, immediate medical attention should be sought. All handling and disposal should be in accordance with institutional and regulatory safety standards.

Conclusion

This compound is a synthetically valuable intermediate whose importance is derived from its highly functionalized structure. The strategic arrangement of its chloro, fluoro, methyl, and nitro groups on the pyridine core provides a predictable platform for a variety of chemical transformations, most notably nucleophilic aromatic substitution and reduction of the nitro group. This versatility makes it a key building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist looking to leverage its potential in advanced molecular design and development.

References

- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. (URL not provided in search results)

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. EP1626045A1. Google Patents. (URL not provided in search results)

- How is 2-Chloro-4-methyl-5-nitropyridine synthesized? - FAQ. Guidechem. (URL not provided in search results)

- Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B. Google Patents. (URL not provided in search results)

- 2-Chloro-4-methyl-3-nitropyridine synthesis. ChemicalBook. (URL not provided in search results)

- 2-Chloro-5-nitropyridine synthesis. ChemicalBook. (URL not provided in search results)

- Method for preparing 2-chloro-5-nitropyridine. CN102040554A. Google Patents. (URL not provided in search results)

Sources

A Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine

Executive Summary

2-Chloro-5-fluoro-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of chloro, fluoro, methyl, and nitro substituents on a pyridine core makes it an exceptionally versatile synthetic building block. The strategic placement of these groups—an electron-withdrawing nitro group, a reactive chloro leaving group, and modulating fluoro and methyl groups—provides a platform for complex molecular construction. This guide offers an in-depth analysis of the compound's physicochemical properties, analytical characterization methodologies, and core reactivity principles. It is intended for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this key intermediate to leverage its full synthetic potential.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry and materials science. The introduction of multiple, distinct functional groups onto this ring system dramatically increases its value as a synthetic intermediate. Halogenated nitropyridines, in particular, serve as powerful precursors for creating complex molecules.[1] The nitro group acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution, and can later be reduced to an amine to open up a vast array of subsequent chemical transformations.[2] Halogens at specific positions serve as versatile handles for cross-coupling reactions or displacement by nucleophiles, further enhancing molecular diversity.[1]

This compound (CAS RN: 1003711-51-0) embodies these principles, offering multiple, orthogonal reaction sites that can be addressed selectively, a critical feature for efficient and controlled synthesis of target molecules.[3][4]

Chemical Identity and Core Physicochemical Properties

A precise understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and process development.

2.1. Nomenclature and Chemical Identifiers

-

Systematic (IUPAC) Name: this compound

-

Molecular Formula: C₆H₄ClFN₂O₂

-

Molecular Weight: 190.56 g/mol [5]

2.2. Summary of Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound and related analogs. Direct experimental data for the title compound is limited in public literature; therefore, properties of structurally similar compounds are provided for informed estimation.

| Property | Value / Expected Value | Source / Rationale |

| Appearance | Off-white to pale yellow crystalline powder | Based on analogs like 2-Chloro-4-methyl-3-nitropyridine.[6] |

| Melting Point (°C) | Data not available. Estimated to be in the 50-80°C range. | Analog 2-Chloro-4-methyl-3-nitropyridine melts at 51-53°C.[6][7] Analog 2-Chloro-3-methyl-5-nitropyridine melts at 78-80°C.[8] |

| Boiling Point (°C) | Data not available. Expected to be >250°C at atmospheric pressure. | Analog 2-Chloro-4-methyl-3-nitropyridine boils at 279.6°C.[6] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ether, and chlorinated solvents. | General property of nitropyridines.[1][9][10] |

| Purity | Commercially available with ≥98.0% purity. | Based on typical supplier specifications for similar intermediates.[6][8] |

Analytical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous identification and quality control of this compound. The choice of each technique is driven by the specific structural information it provides.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture.

-

¹H NMR: The spectrum is expected to be relatively simple. The primary signals would include a singlet for the methyl (CH₃) protons and a single signal for the aromatic proton at the 6-position. The chemical shift of the aromatic proton will be influenced by the adjacent fluorine and nitrogen atoms.

-

¹³C NMR: This spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be highly informative: the carbon bearing the chlorine will be shifted downfield, as will the carbons bonded to the nitro and fluoro groups.

-

¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its coupling to the adjacent aromatic proton (if resolved) would further validate the structure.

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺, confirming the molecular weight of 190.56 Da.[11] A high-resolution mass spectrometer (HRMS) can verify the elemental composition to within a few parts per million. Electron Ionization (EI), a harder technique, would produce a characteristic fragmentation pattern, likely involving the loss of the nitro group (NO₂), the chlorine atom (Cl), and potentially the methyl group (CH₃), providing a structural fingerprint.[11]

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Rationale: The IR spectrum will provide confirmatory evidence of the compound's structure. Key expected absorption bands include:

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250-1000 cm⁻¹: C-F stretching vibration.

-

~800-600 cm⁻¹: C-Cl stretching vibration.

-

3.4. Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for assessing purity.[12][13]

-

Rationale: Reversed-phase HPLC coupled with a UV detector is the method of choice for determining the purity of the compound. The aromatic nature of the pyridine ring allows for strong UV absorbance. GC is also applicable given the expected thermal stability and volatility of similar compounds.[12] These methods are essential for quality control in a manufacturing setting, ensuring that residual starting materials or byproducts are below acceptable limits.

Standardized Experimental Protocols

The following protocols describe self-validating systems for the routine characterization of this compound.

4.1. Protocol: Purity and Identity Confirmation by HPLC-MS

This workflow integrates chromatographic separation with mass spectrometric detection for a definitive assessment of purity and molecular identity.

Caption: Workflow for purity and identity analysis via HPLC-MS.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase (e.g., 95:5 water:acetonitrile) to a working concentration of approximately 10 µg/mL.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

MS Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode.[11]

-

Mass Range: Scan from m/z 50 to 300.

-

-

Data Analysis:

-

Calculate purity based on the relative peak area percentage in the UV chromatogram.

-

Confirm identity by extracting the ion chromatogram for the expected [M+H]⁺ mass (m/z 191.56) and verifying its presence in the main peak's mass spectrum.

-

Synthesis and Chemical Reactivity

5.1. Plausible Synthetic Pathway

While specific preparations for this compound are proprietary, a logical synthetic route can be proposed based on established pyridine chemistry. A plausible approach starts from a substituted aminopyridine, proceeding through nitration, diazotization (for fluorination), and chlorination steps. The causality for this sequence lies in the directing effects of the substituents and the reactivity of the intermediates.

Caption: A proposed synthetic workflow for the target compound.

5.2. Key Reactivity Patterns

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is highly activated by the adjacent nitro group and the ring nitrogen, making it an excellent leaving group. It can be readily displaced by a wide range of nucleophiles (O, N, S, C-based), which is the primary reason for its utility as a synthetic intermediate.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents (e.g., H₂/Pd, SnCl₂, Fe/HCl). This unmasks a nucleophilic site, enabling further derivatization through amide bond formation, diazotization, or other amine-based chemistries.[2]

5.3. Stability and Storage

To maintain its high purity and prevent degradation, the compound must be handled and stored correctly.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from heat, sources of ignition, and incompatible substances such as strong oxidizing agents and strong bases.

-

Stability: The compound is generally stable under recommended storage conditions. However, as a halogenated nitropyridine, it should be considered a reactive chemical.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable intermediate for building complex bioactive molecules.[3]

-

Medicinal Chemistry: It serves as a precursor for synthesizing kinase inhibitors, antibacterial agents, and other therapeutics where a substituted pyridine core is required.[2][3] The ability to sequentially modify the chloro and nitro groups allows for the systematic exploration of structure-activity relationships (SAR).

-

Agrochemicals: The compound is also a building block for modern herbicides and pesticides, where the specific substitution pattern can be tailored to enhance biological activity and selectivity.[3][6]

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its physicochemical properties are well-suited for its role in multi-step organic synthesis. A thorough understanding of its analytical characterization, reactivity, and handling requirements, as detailed in this guide, is essential for scientists and researchers aiming to unlock its full potential in the development of novel pharmaceuticals and advanced agrochemicals. The combination of established analytical protocols and a clear understanding of its chemical behavior provides a robust framework for its successful application.

References

- Exploring 2-Chloro-3-Fluoro-5-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.). Google Cloud.

-

2-Chloro-5-fluoro-3-nitropyridine | C5H2ClFN2O2 | CID 10773626. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (2025, December 19). NINGBO INNO PHARMCHEM CO.,LTD.

-

2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents.

- Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. (n.d.). Google Cloud.

-

2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

-

Synthesis of 2-chloro-5-nitropyridine. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

-

2 Chloro 4 Methyl 5 Nitropyridine at ₹ 3700/kg | Pyridine in Hyderabad | ID. (n.d.). IndiaMART. Retrieved January 3, 2026, from [Link]

-

2-Chloro-5-methyl-3-nitropyridine. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

- Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications. (n.d.). Google Cloud.

-

Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 3, 2026, from [Link]

-

Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC. (2011, December 15). PubMed. Retrieved January 3, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. 1003711-51-0|this compound|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. innospk.com [innospk.com]

- 7. 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 [chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]

- 10. 2-Chloro-4-methyl-5-nitropyridine CAS#: 23056-33-9 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5-fluoro-4-methyl-3-nitropyridine structure elucidation

An In-depth Technical Guide: Structure Elucidation of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of this compound (CAS No: 1003711-51-0)[1][2]. As a substituted pyridine, this compound represents a class of heterocyclic molecules that are pivotal as intermediates and building blocks in the pharmaceutical and agrochemical industries[3][4]. The precise confirmation of its molecular structure is a critical prerequisite for its application in drug development and synthetic chemistry. This document outlines a multi-technique analytical workflow, integrating mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. Each section details the causality behind the experimental choices, provides step-by-step protocols, and interprets the expected data, offering a self-validating system for unambiguous structure confirmation.

Introduction and Molecular Overview

This compound is a highly functionalized pyridine derivative with the molecular formula C₆H₄ClFN₂O₂ and a molecular weight of 190.56 g/mol [1]. The arrangement of its five substituents—a chloro, a fluoro, a methyl, and a nitro group, in addition to the pyridine nitrogen—creates a unique electronic and steric environment. This complexity necessitates a rigorous and multifaceted analytical approach to unequivocally confirm its constitution and substitution pattern. An incorrect structural assignment could lead to significant setbacks in synthetic campaigns and drug discovery programs. This guide serves as a definitive resource for researchers and scientists tasked with verifying the identity and purity of this important chemical entity.

The hypothesized structure, which the following analytical workflow is designed to confirm, is presented below. The numbering convention used throughout this guide is specified in the diagram.

Caption: Hypothesized structure of this compound.

The Integrated Analytical Workflow

The structure elucidation process is not a linear path but a convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Mass spectrometry establishes the elemental formula, infrared spectroscopy identifies the functional groups, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity. This integrated approach ensures the final structure is validated from several perspectives, providing the highest degree of confidence.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Formula and Isotopic Verification

Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose. We choose HRMS over standard MS because its high mass accuracy allows for the calculation of a unique elemental formula, distinguishing it from other potential isomers or impurities. Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the molecule and observe the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol (LC-HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of acetonitrile/water (1:1 v/v) containing 0.1% formic acid to a final concentration of 0.1 µg/mL. The formic acid aids in the protonation of the pyridine nitrogen for ESI in positive ion mode.

-

Liquid Chromatography (LC): Inject the sample onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size). Use a simple isocratic flow of 50% acetonitrile in water (with 0.1% formic acid) at a flow rate of 0.3 mL/min. This step serves primarily to introduce the sample into the mass spectrometer.

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

-

Mass Range: m/z 100-300.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Data Interpretation

The primary goal is to locate the monoisotopic mass of the protonated molecule, [M+H]⁺. The presence of a chlorine atom provides a crucial validation point due to its natural isotopic abundance (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic isotopic pattern where the [M+2+H]⁺ peak is approximately one-third the intensity of the [M+H]⁺ peak.

| Ion Species | Calculated Monoisotopic Mass (m/z) | Expected Observation |

| [C₆H₄³⁵ClFN₂O₂+H]⁺ | 191.0021 | High-intensity peak, confirming the base formula. |

| [C₆H₄³⁷ClFN₂O₂+H]⁺ | 193.0000 | Peak at +2 m/z with ~32% relative intensity of the 191.0021 peak. |

A measured mass within 5 ppm of the calculated value for C₆H₅ClFN₂O₂ provides definitive evidence for the elemental composition, forming the first pillar of our structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides direct information about the chemical environment of each proton and carbon atom and, crucially, how they are connected. A full suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to build an unambiguous map of the molecule's carbon-hydrogen framework and the placement of its substituents.

Experimental Protocol (¹H, ¹³C, and 2D NMR)

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Experiments:

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct C-H correlations.

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) C-H correlations. This is the key experiment for piecing the structure together.

-

Data Interpretation

The interpretation relies on predicting the signals based on the hypothesized structure and matching them to the experimental data.

¹H NMR Spectrum (Predicted):

-

Aromatic Region: One signal is expected for the single proton at the C6 position. Due to the strong electron-withdrawing effects of the adjacent ring nitrogen and the ortho/para nitro and chloro groups, this proton (H6) is expected to be significantly downfield (δ ~8.5-8.8 ppm). It should appear as a doublet due to coupling with the fluorine atom at C5 (typically ³J(H,F) ≈ 6-8 Hz).

-

Aliphatic Region: One signal is expected for the three equivalent protons of the methyl group at C4. This will be a singlet, likely in the region of δ 2.5-2.8 ppm.

¹³C NMR Spectrum (Predicted): Six distinct carbon signals are expected. The chemical shifts are heavily influenced by the substituents. Fluorine coupling will be observed for carbons C4, C5, and C6.

-

C2 (bearing Cl): ~148-152 ppm.

-

C3 (bearing NO₂): ~145-149 ppm.

-

C4 (bearing CH₃): ~135-140 ppm (doublet due to ²J(C,F)).

-

C5 (bearing F): ~155-160 ppm (large doublet due to ¹J(C,F)).

-

C6 (bearing H): ~125-130 ppm (doublet due to ²J(C,F)).

-

CH₃ Carbon: ~15-20 ppm.

2D NMR Spectra (Predicted Correlations): The HMBC spectrum is the cornerstone of the proof. It will show correlations that unambiguously link the isolated proton signals to the carbon backbone, confirming the substituent positions.

-

Methyl Protons (on C4): Will show correlations to C3, C4, and C5. This confirms the methyl group is adjacent to the nitro-bearing and fluoro-bearing carbons.

-

Aromatic Proton (H6): Will show correlations to C2, C4, and C5. The correlation to C2 (the chloro-substituted carbon) and C4 (the methyl-substituted carbon) definitively places the single proton at the C6 position, completing the structural puzzle.

-

HSQC Spectrum: Will show a single correlation between the proton at δ ~8.6 ppm and the carbon at δ ~127 ppm, confirming this signal corresponds to C6.

| Predicted NMR Data Summary | |

| ¹H NMR | δ (ppm) |

| H6 | ~8.6 (d, ³J(H,F) ≈ 7 Hz) |

| CH₃ | ~2.6 (s) |

| ¹³C NMR | δ (ppm) |

| C2 | ~150 |

| C3 | ~147 |

| C4 | ~138 (d, ²J(C,F)) |

| C5 | ~158 (d, ¹J(C,F)) |

| C6 | ~127 (d, ²J(C,F)) |

| CH₃ | ~17 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. While NMR and MS provide the core structural framework, IR serves as a complementary, self-validating check. For this molecule, the definitive detection of the nitro group's characteristic stretching vibrations is a primary objective.

Experimental Protocol (ATR-IR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

The spectrum should be analyzed for characteristic absorption bands that correspond to the functional groups in the molecule.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Importance |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 - 1560 | High. Strong, sharp band confirming the nitro group. |

| Nitro (NO₂) | Symmetric Stretch | ~1340 - 1360 | High. Strong, sharp band confirming the nitro group. |

| Aromatic C=C/C=N | Ring Stretching | ~1450 - 1600 | Confirms the pyridine ring. |

| C-F | Stretch | ~1000 - 1100 | Confirms the presence of the C-F bond. |

| Aromatic C-H | Stretch | ~3050 - 3100 | Weak band confirming the aromatic C-H bond. |

| Aliphatic C-H | Stretch | ~2850 - 3000 | Confirms the methyl group C-H bonds. |

| C-Cl | Stretch | ~600 - 800 | Confirms the C-Cl bond. |

The presence of two strong, distinct peaks in the 1560-1530 cm⁻¹ and 1360-1340 cm⁻¹ regions provides unequivocal evidence for the nitro group, completing the trifecta of analytical confirmation.

Conclusion

The structural elucidation of this compound is achieved through a synergistic and self-validating analytical workflow. High-resolution mass spectrometry confirms the exact molecular formula (C₆H₄ClFN₂O₂) and the presence of chlorine through its isotopic signature. Infrared spectroscopy provides a quick and definitive fingerprint of the essential functional groups, most notably the nitro moiety. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers an unambiguous and detailed map of the atomic connectivity, confirming the precise substitution pattern on the pyridine ring. The convergence of data from these three independent methods provides the authoritative and trustworthy structural proof required for advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine: A Technical Guide for Advanced Drug Development

This guide provides a detailed technical analysis of the expected spectroscopic data for 2-Chloro-5-fluoro-4-methyl-3-nitropyridine, a key intermediate in the synthesis of novel pharmaceutical agents. In the dynamic landscape of drug discovery, a comprehensive understanding of the structural characteristics of such intermediates is paramount for reaction monitoring, quality control, and the rational design of subsequent synthetic steps.

Due to the novel nature of this compound, publicly available, experimentally-derived spectroscopic data is limited. This guide, therefore, leverages established principles of spectroscopy and comparative data from structurally similar analogs to provide a robust, predictive analysis. This approach mirrors the real-world challenges faced by researchers and offers a framework for the characterization of new chemical entities.

Molecular Structure and its Spectroscopic Implications

The unique substitution pattern of this compound, featuring a confluence of electron-withdrawing (chloro, fluoro, nitro) and electron-donating (methyl) groups on the pyridine ring, dictates a distinct spectroscopic fingerprint. The interplay of these substituents' inductive and mesomeric effects governs the chemical environment of each atom, which is directly probed by various spectroscopic techniques.

Figure 2: Workflow for NMR Data Acquisition and Processing.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans should be collected to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Spectral Analysis: Calibrate the spectra using the residual solvent peak. Integrate the signals in the ¹H spectrum and determine the chemical shifts and multiplicities for all spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of the bonds are sensitive to the molecular structure.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3100 - 3000 | Weak | Aromatic C-H stretch | Typical for aromatic C-H bonds. |

| 2980 - 2850 | Weak | Aliphatic C-H stretch | Corresponding to the methyl group. |

| 1600 - 1570 | Medium | C=C and C=N ring stretching | Characteristic of the pyridine ring vibrations. |

| 1550 - 1520 | Strong | Asymmetric NO₂ stretch | The strong electron-withdrawing nature of the pyridine ring will shift this to a slightly lower frequency compared to nitrobenzenes. IR spectra of nitropyridines consistently show a strong band in this region. [1][2] |

| 1360 - 1330 | Strong | Symmetric NO₂ stretch | This is the second characteristic band for the nitro group. [3] |

| 1150 - 1050 | Strong | C-F stretch | The C-F bond gives a strong absorption in the fingerprint region. |

| 800 - 700 | Medium-Strong | C-Cl stretch | The position is typical for aryl chlorides. |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometric Data

-

Molecular Ion (M⁺): The molecular weight of this compound is 190.56 g/mol . The mass spectrum should show a molecular ion peak at m/z = 190. Due to the presence of chlorine, an isotopic peak (M+2) at m/z = 192 with approximately one-third the intensity of the M⁺ peak is expected.

-

Key Fragmentation Pathways: Electron impact (EI) ionization is expected to induce fragmentation. [4][5]Common fragmentation patterns for similar compounds involve the loss of small, stable molecules or radicals. [6][7]

m/z Proposed Fragment Rationale 174 [M - O]⁺ Loss of an oxygen atom from the nitro group. 160 [M - NO]⁺ Loss of a nitric oxide radical. 144 [M - NO₂]⁺ Loss of a nitro radical, a common fragmentation for nitroaromatic compounds. 129 [M - NO₂ - CH₃]⁺ Subsequent loss of a methyl radical from the [M - NO₂]⁺ fragment. | 111 | [M - NO₂ - Cl]⁺ | Loss of a chlorine radical from the [M - NO₂]⁺ fragment. |

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental principles with comparative data from analogous structures, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS. The detailed experimental protocols offer a clear roadmap for researchers to acquire and validate this data. This predictive analysis serves as a crucial first step in the structural elucidation of this and other novel chemical entities, thereby accelerating the drug development pipeline.

References

-

FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... - ResearchGate. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

-

The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes - Journal of the American Chemical Society. Available at: [Link]

-

2-Chloro-5-methyl-3-nitropyridine - PMC - NIH. Available at: [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central. Available at: [Link]

-

2-Chloro-4-methyl-3-nitropyridine | C6H5ClN2O2 | CID 345363 - PubChem - NIH. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

FTIR spectrum for Pyridine | Download Table - ResearchGate. Available at: [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. Available at: [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry Fragmentation Part 1 - YouTube. Available at: [Link]

-

19 F-centred NMR analysis of mono-fluorinated compounds - ResearchGate. Available at: [Link]

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents.

-

Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. Available at: [Link]

-

Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement - YouTube. Available at: [Link]

Sources

- 1. 4-Nitropyridine(1122-61-8) IR Spectrum [chemicalbook.com]

- 2. 3-Nitropyridine(2530-26-9) IR Spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine

Abstract

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs. The pyridine ring, with its unique electronic properties, offers a versatile platform for introducing a wide array of functional groups, enabling the fine-tuning of a molecule's pharmacological profile. The introduction of halogen atoms, a nitro group, and a methyl group, as in the case of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine, creates a highly functionalized and reactive intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the nitro group at the 3-position is a strong electron-withdrawing group that can be reduced to an amino group for further derivatization, and the fluorine atom at the 5-position can enhance metabolic stability and binding affinity. This combination of functionalities makes this compound a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications.

Proposed Synthetic Pathway

The most logical and scientifically sound approach to the synthesis of this compound involves a two-step sequence starting from the commercially available 2-chloro-5-fluoro-4-methylpyridine (also known as 2-chloro-5-fluoro-4-picoline). This pathway consists of the regioselective nitration of the pyridine ring.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of the Precursor, 2-Chloro-5-fluoro-4-methylpyridine

The starting material, 2-chloro-5-fluoro-4-methylpyridine, is commercially available from various suppliers. For researchers opting to synthesize this precursor, a common method involves the diazotization of 2-amino-5-fluoro-4-methylpyridine followed by a Sandmeyer-type reaction with a chloride source.

Step 2: Regioselective Nitration of 2-Chloro-5-fluoro-4-methylpyridine

The critical step in this proposed synthesis is the electrophilic nitration of the 2-chloro-5-fluoro-4-methylpyridine precursor. The directing effects of the substituents on the pyridine ring will govern the position of the incoming nitro group.

-

Activating/Deactivating Effects: The chloro and fluoro groups are deactivating due to their inductive electron-withdrawing effects, while the methyl group is weakly activating. The pyridine nitrogen is also strongly deactivating.

-

Directing Effects: Halogens are typically ortho, para-directing in electrophilic aromatic substitution. The methyl group is also ortho, para-directing. The pyridine nitrogen directs incoming electrophiles to the 3- and 5-positions.

Considering these factors, the most likely position for nitration is the 3-position, which is ortho to the activating methyl group and meta to the deactivating fluoro and chloro groups.

Detailed Experimental Protocol (Proposed)

Disclaimer: The following protocol is a proposed method based on analogous reactions and has not been experimentally validated for this specific transformation. Appropriate safety precautions should be taken, and the reaction should be performed by a trained chemist in a well-ventilated fume hood.

Materials and Reagents:

-

2-Chloro-5-fluoro-4-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of 2-chloro-5-fluoro-4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add concentrated nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Characterization of this compound

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques.

Table of Expected Physical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₆H₄ClFN₂O₂ |

| Molecular Weight | 190.56 g/mol |

| Appearance | Pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4 (s, 1H, H-6), ~2.6 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~155 (C-F), ~150 (C-Cl), ~145 (C-NO₂), ~135 (C-CH₃), ~125 (C-H), ~20 (CH₃) |

| Mass Spectrometry (EI) | m/z (%) = 190 (M⁺), 174, 160, 145, 115 |

| Infrared (IR) (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1580, 1470 (Ar C=C), ~1530, 1350 (N-O stretch), ~1250 (C-F), ~780 (C-Cl) |

Rationale for Expected Spectroscopic Data:

-

¹H NMR: The pyridine ring proton at the 6-position is expected to appear as a singlet due to the absence of adjacent protons. The methyl protons will also appear as a singlet.

-

¹³C NMR: The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbons attached to the electronegative fluorine, chlorine, and nitro groups will be downfield.

-

Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak at m/z 190. Fragmentation may involve the loss of oxygen, NO, and chlorine.

-

Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, N-O (from the nitro group), C-F, and C-Cl bonds.

Safety and Handling

This compound is expected to be a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This technical guide has outlined a plausible and scientifically supported pathway for the synthesis of this compound, a valuable intermediate in drug discovery. While a definitive published protocol is not currently available, the proposed nitration of 2-chloro-5-fluoro-4-methylpyridine is a logical and feasible approach. The provided characterization data, though predictive, offers a solid framework for the analytical confirmation of the target compound. Further experimental work is required to optimize the reaction conditions and fully validate the synthetic and analytical methods described herein.

References

While a direct synthesis for this compound was not found in peer-reviewed literature, the proposed synthesis is based on well-established methods for the synthesis of related compounds. The following references provide context and analogous procedures:

- Synthesis of 2-chloro-4-methyl-5-nitropyridine: A multi-step synthesis starting from 2-amino-4-methylpyridine is described, involving nitration, hydrolysis, and chlorination. This demonstrates the feasibility of introducing a nitro group onto a substituted chloropicoline. (Source: Guidechem, "How is 2-Chloro-4-methyl-5-nitropyridine synthesized?")

-

Synthesis of 2-chloro-5-nitropyridine: A method for the chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride and phosphorus pentachloride is detailed.[1] (Source: ChemicalBook, "2-Chloro-5-nitropyridine synthesis")

- General Procedures for Nitration of Pyridines: The nitration of pyridine derivatives is a common electrophilic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. The regioselectivity is governed by the electronic effects of the substituents on the pyridine ring. (Source: Standard organic chemistry textbooks and review articles on pyridine chemistry).

-

Characterization of Substituted Pyridines: Spectroscopic data for a wide range of substituted pyridines can be found in chemical databases such as PubChem and ChemicalBook, providing a basis for predicting the spectral properties of the target compound.[2] (Source: PubChem, "2-Chloro-5-nitropyridine")

- Patents on Substituted Pyridines: Numerous patents describe the synthesis of functionalized pyridines for pharmaceutical applications. While not providing a direct synthesis for the target molecule, they offer a wealth of information on relevant synthetic transformations. (Example Source: Google Patents, "Preparation method of fluoropyridine compounds" CN102898358A)

Sources

The Synthetic Utility and Reactivity Landscape of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine (CAS No. 1003711-51-0), a key heterocyclic building block in contemporary drug discovery and fine chemical synthesis. The strategic placement of chloro, fluoro, methyl, and nitro substituents on the pyridine core imparts a unique and highly tunable reactivity, primarily governed by the principles of nucleophilic aromatic substitution (SNAr). This document will explore the electronic and steric influences of each substituent, predict the regioselectivity of nucleophilic attack, and provide a reasoned analysis of the competitive leaving group potential of the chloro and fluoro moieties. A proposed synthetic route, based on established methodologies for analogous structures, is detailed alongside a discussion of its practical applications as a versatile intermediate. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this highly functionalized pyridine derivative.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] The introduction of multiple, electronically distinct substituents allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, metabolic stability, and bioavailability. This compound is a prime example of a highly activated and versatile pyridine intermediate. The presence of a strongly electron-withdrawing nitro group, two halogen leaving groups (chloro and fluoro), and a methyl group creates a rich and predictable reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures.

Proposed Synthesis of this compound

Synthetic Workflow Overview

The proposed synthesis follows a logical progression of nitration, diazotization/hydrolysis, and chlorination, a common strategy for producing chloronitropyridines.[2]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a composite based on methodologies reported for structurally similar compounds.[2][4][5]

Step 1: Nitration of 2-Amino-5-fluoro-4-methylpyridine

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-amino-5-fluoro-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it separately.

-

Add the nitrating mixture dropwise to the pyridine solution, keeping the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH4OH) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2-amino-5-fluoro-4-methyl-3-nitropyridine.

Step 2: Conversion to 5-Fluoro-4-methyl-3-nitro-2-pyridone

-

Dissolve the 2-amino-5-fluoro-4-methyl-3-nitropyridine from the previous step in dilute sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

After the addition, stir the reaction mixture for 1-2 hours at low temperature.

-

Gently warm the mixture to 50-60 °C to facilitate the hydrolysis of the diazonium salt to the corresponding pyridone.

-

Cool the mixture and filter the precipitated 5-fluoro-4-methyl-3-nitro-2-pyridone. Wash with water and dry.

Step 3: Chlorination to this compound

-

In a flask equipped with a reflux condenser and a gas trap, suspend the 5-fluoro-4-methyl-3-nitro-2-pyridone in phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). A catalytic amount of DMF can be added if using SOCl2.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

In-Depth Reactivity Profile

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the nitro group act as powerful electron-withdrawing groups, significantly activating the ring towards nucleophilic attack.

Electronic and Steric Influences of Substituents

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (NO2) | 3 | Strong -I, -M | Strongly activating for nucleophilic attack, directs attack to ortho and para positions (C2, C4, C6). |

| Chloro (Cl) | 2 | -I > +M | Inductively withdrawing, activating the ring. A potential leaving group. |

| Fluoro (F) | 5 | Strong -I > +M | Strongly inductively withdrawing, activating the ring. A potential leaving group. |

| Methyl (CH3) | 4 | +I, +H | Weakly electron-donating, provides steric hindrance to adjacent positions. |

| Pyridine N | 1 | Strong -I, -M | Strongly activating for nucleophilic attack at C2 and C6. |

(-I: negative inductive, -M: negative mesomeric, +I: positive inductive, +H: hyperconjugation)

The combined electron-withdrawing effects of the nitro group, the two halogens, and the ring nitrogen make the pyridine nucleus highly electrophilic.

Regioselectivity of Nucleophilic Attack

The primary sites for nucleophilic attack are the positions ortho and para to the strongly activating nitro group, which are C2 and C4. The pyridine nitrogen also activates the C2 and C6 positions.

Caption: Predicted sites of nucleophilic attack on this compound.

-

C2 Position: This is the most probable site for nucleophilic attack. It is activated by being ortho to the nitro group and adjacent to the pyridine nitrogen. The presence of the chlorine atom makes it an excellent site for SNAr.

-

C6 Position: This position is activated by the pyridine nitrogen. However, it is not activated by the nitro group, making it a less favorable site for attack compared to C2.

-

C4 Position: While para to the activating nitro group, this position is significantly sterically hindered by the adjacent methyl group. This steric hindrance is likely to disfavor nucleophilic attack at this position.[5]

Therefore, nucleophilic substitution is overwhelmingly expected to occur at the C2 position .

Leaving Group Ability: Chloro vs. Fluoro

In classical SN1 and SN2 reactions, iodide and bromide are excellent leaving groups, while fluoride is poor. However, in nucleophilic aromatic substitution, the trend is often reversed, with fluoride being a better leaving group than chloride or bromide.[6] This is known as the "element effect".

The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. The stability of this intermediate is key. Fluorine's high electronegativity strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex through its powerful inductive effect (-I).[2] This lowers the activation energy for the first step, making the overall reaction faster. Since the departure of the leaving group is a subsequent, faster step, the intrinsic leaving group ability (related to the pKa of the conjugate acid) is less important.

Given that the primary site of attack is C2, the chloro group is the expected leaving group . If a reaction were to force substitution at C5 (which is electronically disfavored), the fluoro group would be the leaving group.

Representative Nucleophilic Aromatic Substitution Reactions

Based on the reactivity profile, this compound is an excellent substrate for a variety of SNAr reactions at the C2 position.

Amination

Reaction with primary or secondary amines will readily displace the C2-chloro group to form 2-amino-5-fluoro-4-methyl-3-nitropyridine derivatives. These are valuable intermediates for further transformations, such as reduction of the nitro group.

Protocol Example: Reaction with a Primary Amine

-

Dissolve this compound in a polar aprotic solvent such as DMF or DMSO.

-

Add 1.1 to 1.5 equivalents of the desired primary amine and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate.

-

Heat the reaction mixture to 60-100 °C and monitor by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

Wash the organic phase, dry, and purify by column chromatography.

Alkoxylation and Thiolation

Similarly, alkoxides (e.g., sodium methoxide) and thiolates (e.g., sodium thiophenoxide) will displace the C2-chloro group to yield the corresponding ethers and thioethers.

Caption: Common SNAr reactions at the C2 position.

Applications in Drug Discovery

While specific examples detailing the use of this compound are proprietary or in early-stage development, its structural motifs are highly relevant to medicinal chemistry. The ability to introduce diverse functionalities at the C2 position allows for the rapid generation of compound libraries for screening against various biological targets. The resulting 2-substituted-3-nitropyridine core can be further elaborated, for instance, by reducing the nitro group to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

Conclusion

This compound is a highly activated and versatile building block for organic synthesis. Its reactivity is predictably governed by the strong electron-withdrawing nature of the nitro group and the pyridine nitrogen, directing nucleophilic attack preferentially to the C2 position. The chloro group at this position serves as a reliable leaving group in SNAr reactions. The synthetic accessibility and tunable reactivity of this compound make it a valuable tool for medicinal chemists and researchers in the development of novel small molecules with potential therapeutic applications.

References

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved January 3, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved January 3, 2026, from [Link]

- Barbasiewicz, M., & Antoniak, D. (2021). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 133-138.

-

Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved January 3, 2026, from [Link]

-

Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? r/chemhelp. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Tota, A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678.

- Fang, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(4), 539.

- Bakke, J. M., Svensen, H., & Trevisan, R. (2001). Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1, (3), 376-378.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 3, 2026, from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 3, 2026, from [Link]

-

LookChem. (n.d.). Heterocyclic compound. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved January 3, 2026, from [Link]

- Fang, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1845.

- Vertex AI Search. (n.d.). Exploring 2-Chloro-3-fluoro-5-nitropyridine: A Key Pharmaceutical Intermediate.

-

National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved January 3, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved January 3, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Page loading... [guidechem.com]

- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-CHLORO-5-FLUORO-3-NITROPYRIDINE, China 2-CHLORO-5-FLUORO-3-NITROPYRIDINE Manufacturers, China 2-CHLORO-5-FLUORO-3-NITROPYRIDINE Suppliers - sjpharm [chinachemnet.com]

The Strategic Incorporation of Fluorine in Pyridine Scaffolds: An In-depth Technical Guide for Medicinal Chemists

Abstract

The introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, with fluorinated heterocycles constituting a significant portion of pharmaceuticals currently on the market.[1] Among these, fluorinated pyridines have emerged as particularly valuable motifs due to the pyridine ring's prevalence in bioactive compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of fluorinated pyridines in drug discovery. We will delve into the profound effects of fluorine substitution on the physicochemical and pharmacokinetic properties of pyridine-containing molecules, explore established and innovative synthetic methodologies, and analyze case studies of successful FDA-approved drugs. This guide aims to equip medicinal chemists with the foundational knowledge and practical insights necessary to effectively leverage fluorinated pyridines in the design of next-generation therapeutics.

The Unique Influence of Fluorine in Drug Design

The strategic substitution of hydrogen with fluorine can dramatically alter a molecule's properties in ways that are highly advantageous for drug development.[2] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key to its transformative effects.[1][3]

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450.[1][2] This "metabolic blocking" can increase a drug's half-life and bioavailability.[2][4]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen.[5] This modulation of basicity can be critical for optimizing a drug's solubility, membrane permeability, and off-target activity, particularly interactions with ion channels.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[6] The introduction of fluorine can also induce conformational changes that lock the molecule into a more bioactive conformation.[2]

-

Lipophilicity and Permeability: The effect of fluorination on lipophilicity is context-dependent. While trifluoromethyl groups can decrease lipophilicity, fluoroarenes are generally more lipophilic.[7] This allows for fine-tuning of a molecule's ability to cross cellular membranes.[2][7]

Physicochemical Properties of Fluorinated Pyridines: A Quantitative Perspective

The position of fluorine substitution on the pyridine ring has a profound impact on its electronic and steric properties, directly influencing its behavior in a biological system.

Table 1: Impact of Fluorine Position on Pyridine pKa

| Compound | pKa | Rationale |

| Pyridine | 5.2 | Reference |

| 2-Fluoropyridine | -0.44 | The strong inductive effect of fluorine proximal to the nitrogen significantly reduces the basicity of the lone pair. |

| 3-Fluoropyridine | 2.97 | The inductive effect is attenuated at the meta position, resulting in a less dramatic decrease in basicity. |

| 4-Fluoropyridine | 1.12 | The inductive effect is transmitted through the ring, but to a lesser extent than in the ortho position. |

Data compiled from publicly available chemical databases and literature sources.

This modulation of pKa is a powerful tool for medicinal chemists. For instance, reducing the basicity of a pyridine-containing drug candidate can mitigate potential cardiotoxicity associated with hERG channel inhibition, a common liability for basic compounds.

Diagram 1: Influence of Fluorine on Pyridine Ring Electronics

Caption: Impact of fluorine position on the basicity of the pyridine nitrogen.

Synthetic Strategies for Accessing Fluorinated Pyridines

The synthesis of fluorinated pyridines has evolved significantly, with modern methods offering greater regioselectivity and functional group tolerance.

Classical Methods

Traditional approaches often rely on nucleophilic aromatic substitution (SNA r) or the Balz-Schiemann reaction.[8] While effective, these methods can require harsh conditions and may not be suitable for late-stage functionalization of complex molecules.

Modern C-H Fluorination

Direct C-H fluorination has emerged as a more atom-economical and efficient strategy.

Experimental Protocol: Site-Selective C-H Fluorination of Pyridines using AgF₂ [9][10]

-

Reagents: Substituted pyridine, Silver(II) fluoride (AgF₂), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

In a nitrogen-filled glovebox, combine the pyridine substrate and AgF₂ in a reaction vessel.

-

Add the solvent and stir the mixture at ambient temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product using column chromatography.

-

-

Key Considerations: This method exhibits a remarkable selectivity for fluorination at the position adjacent to the nitrogen atom.[9][10] The reaction is typically rapid, often completing within an hour at room temperature.[9][10]

Diagram 2: Workflow for Modern C-H Fluorination

Caption: A generalized workflow for the C-H fluorination of pyridines.

Recent advancements have also led to methods for meta-C–H-fluorination, a previously challenging transformation.[11] These developments provide medicinal chemists with a more comprehensive toolkit for accessing diverse fluorinated pyridine isomers.

Case Studies: Fluorinated Pyridines in FDA-Approved Drugs

The successful application of fluorinated pyridines is evident in numerous FDA-approved drugs across various therapeutic areas.

Table 2: Selected FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety

| Drug Name | Therapeutic Area | Role of Fluorinated Pyridine |

| Vorapaxar | Antiplatelet | The 5-(3-Fluorophenyl)-2-methylpyridine intermediate is a key building block. The fluorine atom modulates electronic properties and contributes to binding.[3] |